Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate
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Overview
Description
Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate is a piperidine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an amino group, and an ethyl ester functional group, making it a versatile molecule for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and methyl acrylate as the primary raw materials.
1,4-Addition: Benzylamine undergoes a 1,4-addition reaction with methyl acrylate to form an intermediate.
Dieckmann Condensation: The intermediate then undergoes Dieckmann condensation, leading to the formation of a cyclic compound.
Hydrolysis and Decarboxylation: The cyclic compound is subjected to hydrolysis and decarboxylation to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting neurotransmission, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
- 1-Benzyl-4-piperidone
- Ethyl (2E)-3-[(1-benzyl-4-piperidinyl)amino]-2-cyanoacrylate
Uniqueness
Ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for synthetic and pharmacological research .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-15(19)12-16(17)8-10-18(11-9-16)13-14-6-4-3-5-7-14/h3-7H,2,8-13,17H2,1H3 |
InChI Key |
KUJBCBKJSFOCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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